pyocin S3
Description
Properties
CAS No. |
164641-10-5 |
|---|---|
Molecular Formula |
C7H9ClN2O2 |
Synonyms |
pyocin S3 |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications
The therapeutic applications of pyocin S3 are particularly relevant in treating infections caused by Pseudomonas aeruginosa, especially in immunocompromised patients or those with chronic conditions like cystic fibrosis.
Case Study: Cystic Fibrosis Infections
A study involving 49 Pseudomonas aeruginosa isolates demonstrated that all strains producing type II pyoverdine were killed by this compound. This suggests a targeted approach for treating infections in cystic fibrosis patients where such strains are prevalent .
| Study Parameter | Value |
|---|---|
| Total Isolates Tested | 49 |
| CF Isolates | 19 |
| Non-CF Isolates | 22 |
| Reference Strains | 8 |
| Susceptible Strains | 40% |
Environmental Applications
Beyond therapeutic uses, this compound can also be applied in biocontrol strategies within various environmental contexts. Its specificity for certain Pseudomonas aeruginosa strains makes it a candidate for bioremediation efforts where these bacteria are involved.
Case Study: Biocontrol in Aquatic Environments
Research has indicated that the application of this compound can help manage populations of pathogenic Pseudomonas aeruginosa in aquatic systems. This could be particularly useful in maintaining water quality and preventing outbreaks of infections associated with this pathogen.
Future Research Directions
Further investigations are necessary to fully elucidate the potential applications of this compound:
- Mechanistic Studies : Understanding the exact molecular pathways involved in the entry and action of this compound could enhance its therapeutic efficacy.
- Resistance Mechanisms : Research into how certain Pseudomonas aeruginosa strains develop resistance to this compound will be critical for developing effective treatments.
- Formulation Development : Developing stable formulations of this compound for clinical use will be essential for translating laboratory findings into practical therapies.
Comparison with Similar Compounds
Genetic and Structural Features
Mechanisms of Action and Receptor Specificity
- Receptor Specificity: this compound exclusively kills P. aeruginosa strains producing type II pyoverdine, while type I/III pyoverdine producers are resistant . In contrast, pyocin S5 targets FptA, a receptor for pyochelin .
- DNase Activity : Unlike pyocin SX2 (a homolog with uncharacterized activity), S3’s DNase function is well-documented and inhibited by S3I .
Immunity and Self-Protection
Ecological and Clinical Distribution
- Prevalence: this compound genes are found in 42% of clinical P. aeruginosa isolates, while S1/S2 occur in 48% . S3 and S4 exhibit mutually exclusive distribution in strains, suggesting niche specialization .
- Regulatory Networks :
Therapeutic Potential
- Resistance Mitigation : Receptor diversity (e.g., S3 targeting FpvAII vs. S5 targeting FptA) supports using pyocin "cocktails" to prevent resistance .
Preparation Methods
SDS-PAGE and Western Blotting
Denaturing polyacrylamide gels (12–15%) resolve this compound as a single band at ~37 kDa, consistent with its predicted molecular weight. Immunoblotting with polyclonal anti-S3 antibodies verifies antigenic specificity.
DNase Activity Assays
Bioactivity is quantified using a modified spot agar technique. Serial dilutions of this compound are applied to lawns of susceptible P. aeruginosa ATCC 27853, with inhibition zones correlating to DNase potency. Half-maximal inhibitory concentrations (IC~50~) typically range from 50–100 ng/mL.
Iron-Dependent Activity Profiling
Given this compound’s reliance on type II ferripyoverdine receptors, activity assays incorporate iron-chelated media (e.g., glutamate minimal medium) to upregulate receptor expression. Supplementation with 10 μM type II pyoverdine reduces killing efficiency by >90%, confirming receptor-mediated uptake.
Comparative Analysis of Purification Strategies
The table below contrasts key parameters from published this compound preparation protocols:
Q & A
Q. What is the molecular mechanism of pyocin S3's bactericidal activity against Pseudomonas aeruginosa?
this compound, a tRNase-type bacteriocin, degrades tRNA to disrupt protein synthesis in target cells. Its activity depends on dual receptor binding: it first attaches to the common polysaccharide antigen (CPA) of lipopolysaccharide (LPS) and then interacts with the outer membrane receptor FpvAI for translocation. Researchers should validate this mechanism using receptor knockout strains (e.g., CPA-deficient mutants) and competitive inhibition assays .
Q. How can researchers confirm this compound's strain specificity in vitro?
Strain specificity is assessed via growth inhibition assays using diverse P. aeruginosa isolates. Key steps include:
Q. What in vitro models are optimal for preliminary efficacy testing of this compound?
Use agar diffusion assays or liquid culture time-kill curves. Control variables such as pH (6.5–7.5), pyocin concentration (dose-response curves), and bacterial growth phase (log vs. stationary phase) to ensure reproducibility. Include positive controls (e.g., known bactericidal agents) and negative controls (heat-inactivated pyocin) .
Advanced Research Questions
Q. How can conflicting data on this compound's receptor binding be resolved?
Contradictions in receptor specificity often arise from strain-specific LPS modifications or experimental conditions. To address this:
Q. What are the key challenges in maintaining this compound stability during in vivo studies, and how can they be mitigated?
Pyocins are prone to proteolytic degradation and pH-dependent inactivation. Methodological solutions include:
Q. What experimental designs are recommended to evaluate this compound's synergistic effects with antibiotics?
Apply checkerboard assays to determine fractional inhibitory concentration indices (FICI) for synergy. Use clinically relevant antibiotic combinations (e.g., β-lactams or fluoroquinolones). For translational relevance, test synergy in biofilms using microtiter plate assays or confocal microscopy .
Methodological Frameworks for Research Design
-
PICOT Framework for Therapeutic Studies :
- P : P. aeruginosa-infected immunocompromised patients.
- I : this compound intranasal therapy.
- C : Standard antibiotic regimen (e.g., ceftazidime).
- O : Reduction in bacterial load (log CFU/mL).
- T : 7-day treatment period.
This structure ensures focused hypothesis testing and systematic literature reviews .
-
Data Contradiction Analysis :
Use the PS Framework (Problem, Solution) to address inconsistencies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
